molecular formula C10H16N2NaO8 B3056728 Sodium trihydrogen ethylenediaminetetraacetate CAS No. 7379-28-4

Sodium trihydrogen ethylenediaminetetraacetate

Cat. No.: B3056728
CAS No.: 7379-28-4
M. Wt: 315.23 g/mol
InChI Key: KHJWSKNOMFJTDN-UHFFFAOYSA-N
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Description

Sodium trihydrogen ethylenediaminetetraacetate: is a chelating agent widely used in various fields, including chemistry, biology, medicine, and industry. It is known for its ability to bind to metal ions, forming stable complexes that can be easily removed from solutions. This property makes it valuable in applications such as water treatment, pharmaceuticals, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trihydrogen ethylenediaminetetraacetate can be synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows:

  • Ethylenediamine reacts with chloroacetic acid to form ethylenediaminetetraacetic acid.
  • The resulting ethylenediaminetetraacetic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

    Raw Material Preparation: Ethylenediamine and chloroacetic acid are prepared in the required quantities.

    Reaction: The raw materials are mixed in a reactor with sodium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions.

    Purification: The resulting product is purified through filtration and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium trihydrogen ethylenediaminetetraacetate undergoes various chemical reactions, including:

    Complexation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and zinc.

    Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by metal ions.

Common Reagents and Conditions:

    Reagents: Common reagents include metal salts (e.g., calcium chloride, magnesium sulfate) and sodium hydroxide.

    Conditions: Reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.

Major Products: The major products formed from these reactions are metal complexes of this compound, such as calcium-sodium ethylenediaminetetraacetate and magnesium-sodium ethylenediaminetetraacetate.

Scientific Research Applications

Sodium trihydrogen ethylenediaminetetraacetate has numerous applications in scientific research:

    Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.

    Biology: It is employed in molecular biology to inhibit metal-dependent enzymes and to stabilize nucleic acids.

    Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

    Industry: It is used in water treatment to remove metal ions that cause hardness and in the textile industry to prevent metal ion impurities from affecting dyeing processes.

Mechanism of Action

The mechanism of action of sodium trihydrogen ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.

Comparison with Similar Compounds

  • Disodium ethylenediaminetetraacetate
  • Tetrasodium ethylenediaminetetraacetate
  • Sodium calcium ethylenediaminetetraacetate

Comparison: Sodium trihydrogen ethylenediaminetetraacetate is unique in its ability to form highly stable complexes with a wide range of metal ions. Compared to disodium and tetrasodium ethylenediaminetetraacetate, it has a higher affinity for certain metal ions, making it more effective in specific applications such as chelation therapy and water treatment. Sodium calcium ethylenediaminetetraacetate, on the other hand, is often used in medical applications due to its lower toxicity.

Properties

CAS No.

7379-28-4

Molecular Formula

C10H16N2NaO8

Molecular Weight

315.23 g/mol

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);

InChI Key

KHJWSKNOMFJTDN-UHFFFAOYSA-N

impurities

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde.

SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na]

Color/Form

White powder

density

6.9 lb/gal /Apparent density/
Relative density (water = 1): 0.7

flash_point

Flash point is> 100 °C,

melting_point

300 °C (decomposes)

17421-79-3
7379-28-4
8013-51-2

physical_description

Liquid;  Dry Powder, Water or Solvent Wet Solid;  Other Solid;  NKRA;  Pellets or Large Crystals;  Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley] Colorless solid;  [ICSC] White, slightly yellow, or cream-colored solid;  Hygroscopic;  [CHEMINFO]
COLOURLESS CRYSTALLINE POWDER.

Pictograms

Irritant

Related CAS

7379-28-4
17421-79-3

solubility

Slightly soluble in ethanol
Less soluble in alcohol than the potassium salt
Freely soluble in water
In water, 500 g/L at 20 °C
Solubility in water, g/100ml at 20 °C: 100-110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium trihydrogen ethylenediaminetetraacetate
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